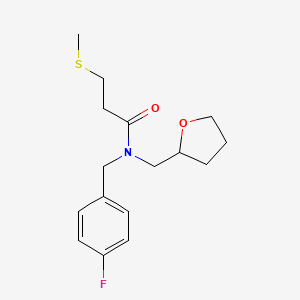

![molecular formula C17H20N6O2 B4532703 2-methyl-5-(4-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B4532703.png)

2-methyl-5-(4-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}-1-piperazinyl)-3(2H)-pyridazinone

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyridazinone derivatives, including compounds similar to 2-methyl-5-(4-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}-1-piperazinyl)-3(2H)-pyridazinone, involves multi-step reactions starting from basic heterocyclic scaffolds. These processes may include condensation reactions, cyclization, and substitution reactions to introduce various functional groups into the core structure, contributing to the compound's biological activity and chemical properties. For instance, compounds obtained from 1-(3-amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone through diazotization and subsequent reactions with phenyl isothiocyanate to yield thiourea derivatives, followed by reactions with active halogen-containing compounds, demonstrate the complexity of synthesizing pyridazinone derivatives (Attaby, F., Elghandour, A., Ali, M. A., & Ibrahem, Y. M., 2006).

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, which is a bicyclic system combining pyridine and diazinone rings. This core structure is often modified with various substituents, such as piperazine rings and furanyl groups, which can significantly influence the compound's electronic distribution, conformational stability, and overall reactivity. These structural features are crucial for the compound's interaction with biological targets and its resultant pharmacological activity.

Chemical Reactions and Properties

Pyridazinone derivatives undergo a range of chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic attacks, depending on the substituents attached to the core structure. These reactions can be exploited to further modify the compound, enhancing its biological activity or altering its physical and chemical properties. The presence of functional groups such as the furanyl and piperazinyl moieties also opens up pathways for further derivatization through reactions with various reagents (Mustafa, A. et al., 1964).

Aplicaciones Científicas De Investigación

Herbicidal Activity

Research on pyridazinone compounds, including structures similar to 2-methyl-5-(4-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}-1-piperazinyl)-3(2H)-pyridazinone, has highlighted their herbicidal activity. For instance, Hilton et al. (1969) studied the modes of action of pyridazinone herbicides, revealing that these compounds inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity. This study presents foundational evidence for the utilization of pyridazinone derivatives in agricultural chemistry, focusing on their application as herbicides to manage weed growth effectively (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Antagonistic Properties on 5-HT7 Receptors

In the realm of pharmacology, Strekowski et al. (2016) synthesized a series of piperazin-1-yl substituted unfused heterobiaryls to study their binding affinity to 5-HT7 receptors. Through systematic structural changes, the research identified that certain pyridazinone derivatives exhibit antagonistic properties, implying potential therapeutic applications in treating disorders related to the serotonin system. This indicates that compounds structurally related to 2-methyl-5-(4-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}-1-piperazinyl)-3(2H)-pyridazinone could serve as valuable tools for neurological research and drug development (Strekowski et al., 2016).

Analgesic and Anti-inflammatory Properties

Gökçe et al. (2005) explored the analgesic and anti-inflammatory activities of 2-[[4-(substituted-phenyl/benzyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone derivatives. Their findings revealed that certain derivatives, notably one with a 4-fluorophenyl substitution, exhibited promising analgesic and anti-inflammatory properties, suggesting the potential of pyridazinone derivatives in medical applications to manage pain and inflammation (Gökçe, Bakir, Şahin, Küpeli, & Yeşilada, 2005).

Synthesis and Structural Analysis

Kalai et al. (2021) presented the synthesis and comprehensive structural analysis of a new pyridazinone derivative, showcasing the importance of these compounds in chemical research for their diverse applications, from pharmacology to agriculture. This study underlines the versatility and potential of pyridazinone derivatives in developing novel compounds with specific biological or chemical properties (Kalai, Karrouchi, Baydere, Daoui, Allali, Dege, Benchat, & Brandán, 2021).

Propiedades

IUPAC Name |

2-methyl-5-[4-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]piperazin-1-yl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c1-21-17(24)10-13(11-19-21)23-8-6-22(7-9-23)12-14-2-3-16(25-14)15-4-5-18-20-15/h2-5,10-11H,6-9,12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPWUIGRHDIMEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C=N1)N2CCN(CC2)CC3=CC=C(O3)C4=CC=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B4532622.png)

![5-methyl-1-pyridin-2-yl-N-[2-(pyridin-2-ylthio)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B4532636.png)

![N-{[5-(3,6-dihydropyridin-1(2H)-ylcarbonyl)-2-ethyl-3-furyl]methyl}-N-ethylethanamine](/img/structure/B4532651.png)

![1-(2-furylmethyl)-N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxamide](/img/structure/B4532667.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide](/img/structure/B4532670.png)

![N-(3-fluoro-4-methylphenyl)-2-{[1-methyl-2-(3-thienyl)ethyl]amino}acetamide](/img/structure/B4532674.png)

![N-cyclopropyl-3-(1H-pyrazol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4532679.png)

![2-chloro-4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol](/img/structure/B4532687.png)

![(1-{[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4532693.png)

![3-(2-methoxyphenyl)-5-[2-(methylthio)ethyl]-1,2,4-oxadiazole](/img/structure/B4532702.png)

![[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B4532714.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B4532719.png)

![3-{3-[(1R*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]pyridin-2-yl}quinoline](/img/structure/B4532726.png)